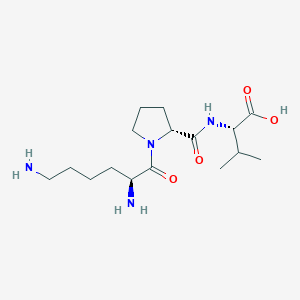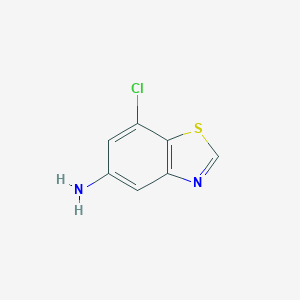
7-Chloro-1,3-benzothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Amino-2-chlorobenzothiazole or ACBT, and it has a molecular formula of C7H5ClN2S. In
Applications De Recherche Scientifique
7-Chloro-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have potential applications in the field of organic electronics and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-1,3-benzothiazol-5-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity. The exact mechanisms by which 7-Chloro-1,3-benzothiazol-5-amine exerts its effects are still under investigation.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Chloro-1,3-benzothiazol-5-amine has a variety of biochemical and physiological effects. The compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its versatility. The compound has been reported to have potential applications in various fields, including cancer research, organic electronics, and fluorescent probe development. Additionally, the synthesis of 7-Chloro-1,3-benzothiazol-5-amine is relatively straightforward and can be achieved through various methods.
One of the limitations of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and caution should be exercised when handling it. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects.
Orientations Futures
There are several future directions for the study of 7-Chloro-1,3-benzothiazol-5-amine. One potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects. The potential applications of 7-Chloro-1,3-benzothiazol-5-amine in the fields of cancer research, organic electronics, and fluorescent probe development should also be further explored. Finally, the potential toxicity of the compound should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
In conclusion, 7-Chloro-1,3-benzothiazol-5-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Chloro-1,3-benzothiazol-5-amine have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its potential applications in various fields.
Propriétés
Numéro CAS |
196205-26-2 |
|---|---|
Nom du produit |
7-Chloro-1,3-benzothiazol-5-amine |
Formule moléculaire |
C7H5ClN2S |
Poids moléculaire |
184.65 g/mol |
Nom IUPAC |
7-chloro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |
Clé InChI |
JTRVHAIGBGLSBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
SMILES canonique |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
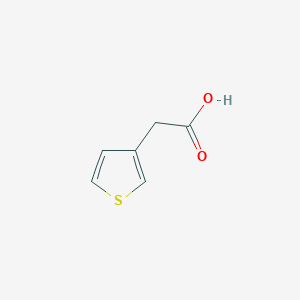
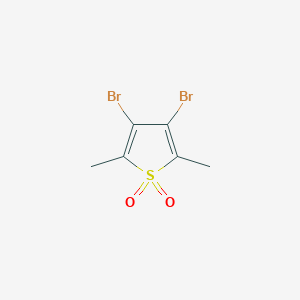
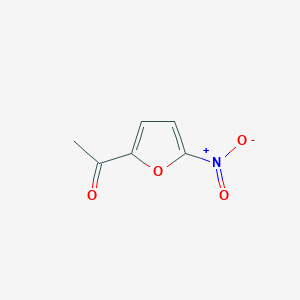
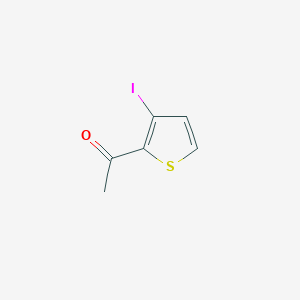
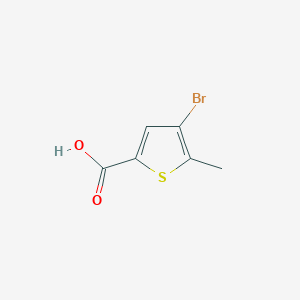
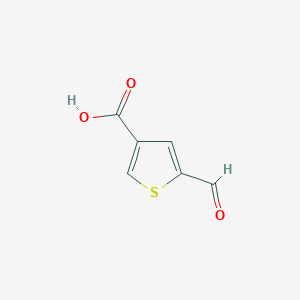
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
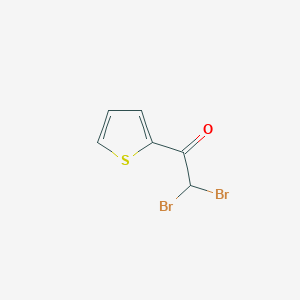
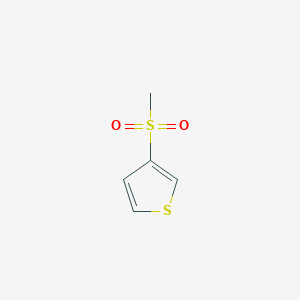
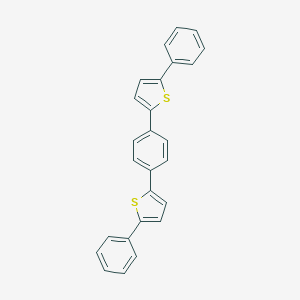
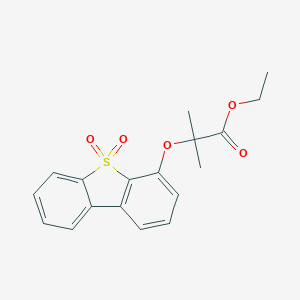
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
